
Diammonium 1-octadecyl 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 1-octadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H48N2O7S and a molecular weight of 484.69072 g/mol . It is also known by other names such as 4-octadecoxy-4-oxo-3-sulfonatobutanoate and 2-sulfobutanedioic acid 1-octadecyl 2,4-diammonium salt . This compound is characterized by its unique structure, which includes a long octadecyl chain and a sulphonatosuccinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1-octadecyl 2-sulphonatosuccinate typically involves the reaction of octadecyl alcohol with maleic anhydride to form octadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the sulphonatosuccinate derivative. Finally, the product is neutralized with ammonium hydroxide to obtain the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diammonium 1-octadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diammonium 1-octadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of diammonium 1-octadecyl 2-sulphonatosuccinate involves its ability to interact with both hydrophobic and hydrophilic molecules due to its amphiphilic structure. This allows it to form micelles and emulsions, which can solubilize and stabilize various compounds. The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a quaternary ammonium group.
Triton X-100: A nonionic surfactant with a polyethylene glycol chain.
Uniqueness
Diammonium 1-octadecyl 2-sulphonatosuccinate is unique due to its long octadecyl chain and sulphonatosuccinate group, which provide distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, and it offers advantages in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
94213-63-5 |
|---|---|
Molecular Formula |
C22H48N2O7S |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
diazanium;4-octadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3 |
InChI Key |
YUMOQEPYKZQZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


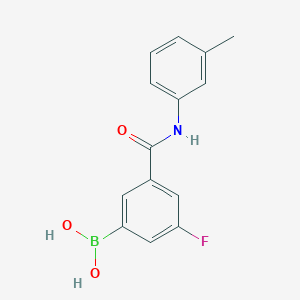
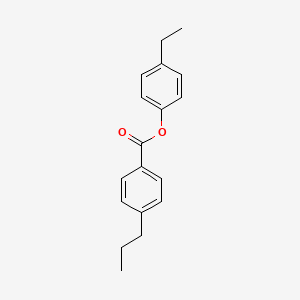
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)

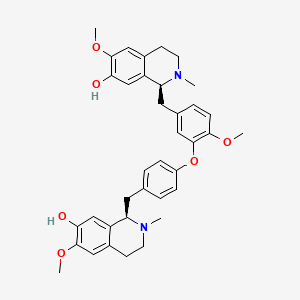
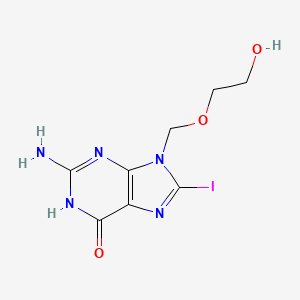
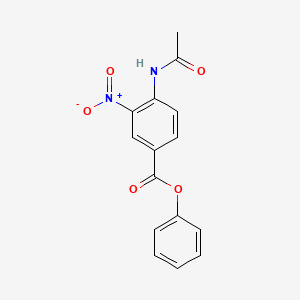
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
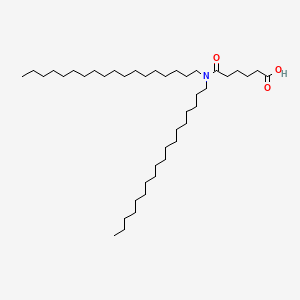
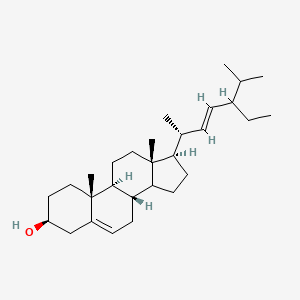
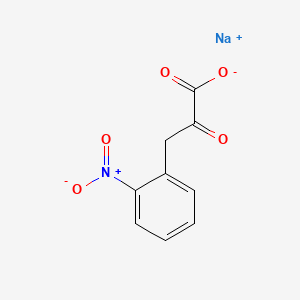

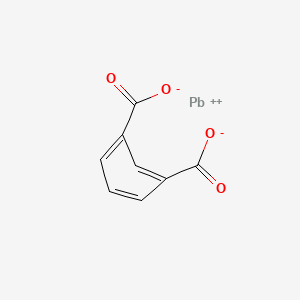
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
